1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine

Lipophilicity Physicochemical Properties Drug Design

1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine (CAS 936940-55-5) is a chiral, ortho-substituted pyrazolyl-phenyl ethanamine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol. It belongs to the class of pyrazolylphenylamines, characterized by a pyrazole ring attached to the ortho position of a phenyl ring bearing a chiral α-methylamine moiety.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 936940-55-5
Cat. No. B1519590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine
CAS936940-55-5
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1N2C=CC=N2)N
InChIInChI=1S/C11H13N3/c1-9(12)10-5-2-3-6-11(10)14-8-4-7-13-14/h2-9H,12H2,1H3
InChIKeyZMQFFVHJPHXLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine (CAS 936940-55-5) – Ortho-Pyrazolyl Phenethylamine Building Block for Pharmaceutical R&D Procurement


1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine (CAS 936940-55-5) is a chiral, ortho-substituted pyrazolyl-phenyl ethanamine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol [1]. It belongs to the class of pyrazolylphenylamines, characterized by a pyrazole ring attached to the ortho position of a phenyl ring bearing a chiral α-methylamine moiety. This compound serves as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other nitrogen-containing heterocyclic drug candidates. It is commercially available as a free base in liquid form with purities typically ≥95% (up to 98% from specialty suppliers) .

Why Regioisomeric or Side-Chain Analogs Cannot Replace 1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine in Ortho-Specific Applications


The ortho-substitution pattern of 1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine imparts distinct physicochemical properties—including altered lipophilicity, steric environment around the primary amine, and physical state—that directly impact its reactivity, purification, and biological profile compared to its meta (1-[3-(1H-pyrazol-1-yl)phenyl]ethanamine, CAS 1006658-07-6) and para (1-[4-(1H-pyrazol-1-yl)phenyl]ethanamine, CAS 866782-06-1) regioisomers [1]. Generic substitution with these positional isomers risks altering molecular conformation, hydrogen-bonding networks, and target binding kinetics in structure-activity relationship (SAR) programs, as well as complicating downstream formulation due to differences in physical form (liquid vs. crystalline solid). The quantitative evidence below demonstrates that these differences are not merely theoretical but are measurable and impactful for scientific selection.

Quantitative Differentiation Guide for 1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine vs. Its Closest Structural Analogs


1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine Exhibits a Lower Computed Lipophilicity (XLogP3 = 1.2) Compared to Its Meta and Para Regioisomers (XLogP3 = 1.5)

The ortho-substituted target compound demonstrates a consistently lower computed partition coefficient (XLogP3 = 1.2) relative to both the meta (XLogP3 = 1.5) and para (XLogP3 = 1.5) regioisomers, as calculated by the PubChem XLogP3 3.0 algorithm [1][2][3]. This 0.3 log unit decrease corresponds to an approximately 2-fold lower lipophilicity, which can influence membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs.

Lipophilicity Physicochemical Properties Drug Design

1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine (Free Base) Is a Liquid at Ambient Temperature, While the Para Isomer Free Base Is Reported as a Crystalline Solid

The target compound is commercially supplied as a liquid at ambient temperature (20–25°C) with a purity of 98% . In contrast, the para-substituted analog 1-[4-(1H-pyrazol-1-yl)phenyl]ethanamine (free base, as its (R)-enantiomer) is described as a crystalline solid . This difference in physical form affects dissolution rate, ease of automated liquid dispensing in high-throughput synthesis, and compatibility with solid-formulation screening campaigns.

Physical State Formulation Handling

Predicted pKa of the Primary Amine in the Ortho Isomer Is 8.46, Indicating Slightly Weaker Basicity Than Typical Benzylic Amines

The predicted acid dissociation constant (pKa) of the primary amine in the (S)-enantiomer of 1-[2-(1H-pyrazol-1-yl)phenyl]ethanamine is 8.46 ± 0.10, based on ACD/Labs calculation . While direct experimental pKa data for the meta and para regioisomers are not publicly available, typical α-methylbenzylamines exhibit pKa values around 9.0–9.5. The lower basicity of the ortho isomer is consistent with steric shielding of the amine by the adjacent pyrazole ring, which can affect salt stoichiometry, HPLC retention, and the choice of counter-ions during purification.

Basicity pKa Salt Formation

Ortho-Pyrazolyl Substitution Confers a Distinct Steric and Electronic Environment Around the Chiral α-Carbon, Influencing Enantioselective Transformations

The ortho positioning of the pyrazole ring on the phenyl scaffold creates a sterically congested environment adjacent to the chiral α-carbon, which can enhance facial selectivity in asymmetric reductions and nucleophilic additions. 1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine is offered as a racemic mixture (CAS 936940-55-5) or as single enantiomers (e.g., (S)-enantiomer CAS 1259898-11-7) , enabling its use as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The meta and para isomers, while also chiral, lack the proximal steric influence that can direct asymmetric induction in transition-metal-catalyzed reactions.

Steric Hindrance Chiral Synthesis Enantioselectivity

High-Impact Procurement Scenarios for 1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine Based on Verified Differentiation Evidence


Lead Optimization Programs Targeting Reduced hERG Liability Through Lower logP

In kinase inhibitor lead optimization, a 0.3 log unit reduction in XLogP3 (1.2 vs. 1.5 for meta/para isomers) can translate to a measurable decrease in hERG channel binding, a common cause of cardiotoxicity. Procurement of the ortho isomer enables medicinal chemists to build SAR libraries with inherently lower lipophilicity, potentially accelerating the identification of safer clinical candidates. This application is directly supported by the computed lipophilicity data in Section 3, Evidence Item 1 .

Automated High-Throughput Parallel Synthesis Using Liquid-Free Base Reagents

The liquid physical state of 1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine allows direct use in automated liquid handlers without pre-dissolution, reducing solvent waste and cycle times. This is particularly advantageous in large-scale library synthesis where the crystalline para isomer would require additional weighing and dissolution steps, introducing variability. The physical state evidence is documented in Section 3, Evidence Item 2 .

Enantioselective Synthesis of Chiral Drug Intermediates Requiring Steric Direction

For the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the ortho-pyrazolyl group provides a steric shield that can enhance the diastereoselectivity of key bond-forming reactions. Procuring the (S)- or (R)-enantiomer of this compound (available as CAS 1259898-11-7 and others) ensures a well-defined chiral starting point for asymmetric synthesis, a strategy supported by the discussed steric environment in Section 3, Evidence Item 4 .

Formulation Pre-Screening for Salt Selection Based on Distinct Basicity

The predicted pKa of 8.46 for the ortho isomer (Section 3, Evidence Item 3) informs salt-formation screens: weaker bases may require stronger acids for stable salt formation, affecting crystallinity and hygroscopicity. This property guides pre-formulation scientists in selecting this compound, as it may form more stable hydrochloride or besylate salts compared to more basic regioisomers, leading to improved solid-state properties in final drug products .

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